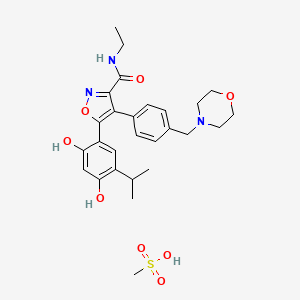

Luminespib mesylate anhydrous

Vue d'ensemble

Description

Luminespib mesylate anhydrous has antineoplastic activity.

Applications De Recherche Scientifique

Luminespib in Cancer Therapy

Non-Small Cell Lung Cancer (NSCLC) Treatment : Luminespib, combined with pemetrexed, has been tested for safety and tolerability in patients with metastatic non-squamous NSCLC. This combination demonstrated clinical activity, but tolerability was limited due to ocular toxicity (Noor et al., 2019).

Heat-Activated Nanomedicine Formulation : A study on luminespib's reformulation using thermosensitive liposomes aimed to improve tumor delivery efficiency and limit side effects. The research found synergistic activity of luminespib with standard cancer drugs, highlighting its potential in lung cancer treatment (Epp-Ducharme et al., 2021).

Nanoformulation for Cancer Therapy : Luminespib has been encapsulated in bovine serum albumin nanoparticles for controlled delivery in pancreatic and breast cancer therapy, offering a novel approach for luminespib-based treatments (Rochani et al., 2020).

Activity Against EGFR Exon 20 Insertions in NSCLC : A phase II trial indicated that luminespib may be an active therapy for advanced NSCLC patients with EGFR exon 20 insertions. The study noted common luminespib-related toxicities, emphasizing the need for further study of Hsp90 inhibitors (Piotrowska et al., 2018).

Drug Delivery and Other Applications

Mitochondrial Targeting for Drug Delivery : Research on luminespib's delivery and release in mitochondria using cleavable linkers demonstrates its potential in the development of therapeutics and chemical probes (Lei & Kelley, 2017).

Impact on Vascular Smooth Muscle Cells : A study investigating AUY922, a heat shock protein 90 inhibitor, showed its effects on inhibiting the migration and proliferation of vascular smooth muscle cells, suggesting potential applications in treating atherosclerosis and restenosis (Kim et al., 2020).

Propriétés

Numéro CAS |

1051919-21-1 |

|---|---|

Nom du produit |

Luminespib mesylate anhydrous |

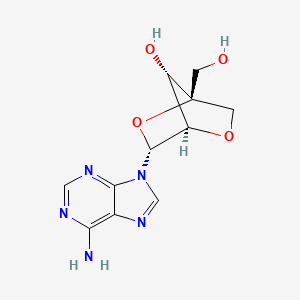

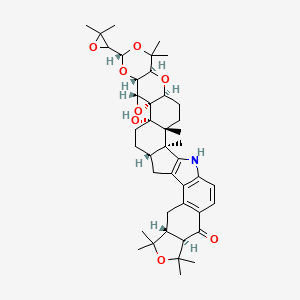

Formule moléculaire |

C27H35N3O8S |

Poids moléculaire |

561.65 |

Nom IUPAC |

3-Isoxazolecarboxamide, 5-(2,4-dihydroxy-5-(1-methylethyl)phenyl)-N-ethyl-4-(4-(4-morpholinylmethyl)phenyl)-, methanesulfonate (1:1) |

InChI |

InChI=1S/C26H31N3O5.CH4O3S/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31;1-5(2,3)4/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32);1H3,(H,2,3,4) |

Clé InChI |

ZMAQNODASNQSRR-UHFFFAOYSA-N |

SMILES |

O=C(C1=NOC(C2=CC(C(C)C)=C(O)C=C2O)=C1C3=CC=C(CN4CCOCC4)C=C3)NCC.CS(=O)(O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Luminespib mesylate anhydrous |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

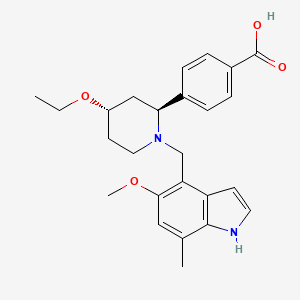

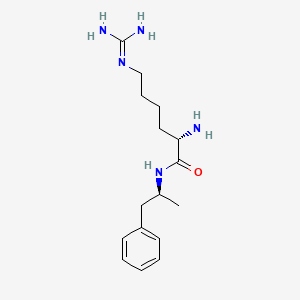

![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)

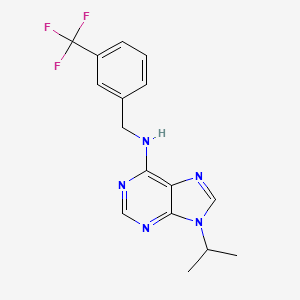

![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)